L-Alanine isopropyl ester hydrochloride
Description
Significance of Amino Acid Derivatives in Scientific Research
Amino acid derivatives are fundamental tools in modern scientific exploration. These compounds, which are structurally modified versions of amino acids, offer enhanced or altered properties that make them indispensable in various research applications. nbinno.com
In organic synthesis, amino acid derivatives serve as crucial building blocks, or synthons, for constructing complex molecules. nbinno.com A primary application is in peptide synthesis, where the amino or carboxyl groups are "protected" to allow for controlled, sequential formation of peptide bonds. masterorganicchemistry.comwikipedia.org This strategy prevents unwanted side reactions and is foundational to creating peptides and peptidomimetics with specific biological activities. nbinno.comrsc.org In medicinal chemistry, these derivatives are integral to the design of enzyme inhibitors and peptide-based drugs, enabling the development of targeted therapeutic agents. nbinno.comnumberanalytics.com The modification of amino acids can lead to compounds with improved stability, bioavailability, and efficacy. chemimpex.com
Amino acid derivatives are also employed in biochemical research to investigate and understand complex biological processes. chemimpex.com By incorporating modified amino acids into biological systems, researchers can study protein structure, function, and metabolism. numberanalytics.com These derivatives can act as probes to explore enzyme mechanisms, metabolic pathways, and cellular signaling cascades, providing valuable insights into the fundamental workings of living organisms. amerigoscientific.com
Overview of L-Alanine Isopropyl Ester Hydrochloride as a Research Compound
This compound is a white crystalline powder derived from L-alanine. chemimpex.comontosight.ai The molecule is modified through the esterification of the carboxylic acid group with isopropanol (B130326) and the subsequent formation of a hydrochloride salt from the amino group. ontosight.ai This salt form typically enhances the compound's stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions. ontosight.aiguidechem.com
Below are the key chemical properties of the compound:
| Property | Value |
| CAS Number | 62062-65-1 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 85 °C |
Data sourced from multiple references. chemimpex.comontosight.aiglpbio.comnih.govbiosynth.comtcichemicals.com
In academic and industrial laboratories, this compound is primarily used as an organic synthesis intermediate. chemicalbook.com Its structure, featuring a protected carboxyl group (as an isopropyl ester) and a free protonated amino group, makes it an ideal starting material for peptide synthesis. ontosight.ai The isopropyl ester group can be easily removed under mild conditions, making it a useful protecting group. ontosight.ai Furthermore, its chiral nature, derived from the L-alanine core, makes it a valuable chiral building block for the asymmetric synthesis of complex target molecules, including pharmaceuticals and agrochemicals. chemimpex.comguidechem.com
The significance of this compound has grown with its identification as a key intermediate in the synthesis of important bioactive molecules. It is a critical component in the production of certain antiviral drugs. google.com Notably, it is used in the synthesis of anti-Hepatitis C Virus (HCV) prodrugs. chemicalbook.com Research has detailed its role as a crucial intermediate for Sofosbuvir (B1194449), a cornerstone medication for the treatment of chronic hepatitis C. google.com Its incorporation into such high-impact pharmaceuticals underscores its importance in medicinal chemistry and drug development. guidechem.com
Current State of Research on this compound
The following table summarizes findings from various patented synthesis methods, highlighting the reaction conditions and outcomes.
| Catalyst | Reagents | Reaction Conditions | Purity (%) | Yield (%) | Reference |
| Alumina (B75360) (5g) | L-Alanine (89g), Isopropanol (90ml), Thionyl chloride (4.36ml) | Stir at 20°C, react at 40°C for 24 hours | 99.1 | 90.85 | google.com |
| Silicon dioxide (4.8g) | L-Alanine (89g), Isopropanol (135ml), Thionyl chloride (5.09ml) | Stir at 15°C, react at 40°C for 24 hours | 99.4 | 92.13 | google.com |
| Alumina (10g) | L-Alanine (89g), Isopropanol (180ml), Thionyl chloride (5.81ml) | Stir at 20°C, react at 40°C for 24 hours | 99.4 | 92.5 | google.com |
| Alumina (10kg) | L-Alanine (89kg), Isopropanol (180L), Thionyl chloride (5.81L) | Stir at 20°C, react at 40°C for 24 hours | 99.2 | 93.7 | google.com |
Beyond synthesis, recent studies have also investigated the use of this compound to create new chemical entities. For example, it has been used to synthesize ibuprofenates, forming ionic liquids with the potential for modified pharmaceutical properties. mdpi.com This line of research demonstrates the compound's continuing relevance and versatility as a platform for developing novel materials and potential therapeutic agents.
This compound: An In-Depth Profile for Academic and Research Applications
This compound, a derivative of the naturally occurring amino acid L-alanine, serves as a critical building block and intermediate in various chemical syntheses. ontosight.ai This compound, characterized by the esterification of L-alanine with isopropanol and its subsequent conversion into a hydrochloride salt, offers enhanced solubility and stability, making it a valuable reagent in academic and industrial research. ontosight.ai Its primary utility lies in peptide synthesis and the manufacturing of pharmaceutical compounds, where precise control over stereochemistry is paramount.
1 Identified Research Gaps and Future Directions
Despite its established use, the full potential of this compound and related amino acid esters remains an active area of investigation. A significant research gap lies in the development of more sustainable and atom-economical synthetic methodologies. While advancements have been made to reduce the reliance on harsh reagents like thionyl chloride, further exploration into green catalytic systems is warranted. google.com
Future research is anticipated to focus on expanding the applications of this compound beyond its current primary uses. There is an opportunity to explore its incorporation into novel peptide-based therapeutics, functional materials, and asymmetric catalysis. ontosight.ai Furthermore, the development of advanced analytical techniques for the precise and rapid determination of enantiomeric purity continues to be a critical area of research. google.comjiangnan.edu.cn The challenges associated with the synthesis of hydrophobic peptides present an ongoing research problem where derivatives like this compound could offer solutions through strategic modifications. frontiersin.org
Another promising direction is the investigation of chemoenzymatic synthetic routes. The use of enzymes in peptide synthesis can offer high stereoselectivity and milder reaction conditions. nih.gov Exploring the compatibility and efficiency of this compound as a substrate in enzyme-catalyzed reactions could open new avenues for the environmentally benign synthesis of complex peptides.
2 Contribution to Advanced Chemical Methodologies
This compound has played a significant role in the advancement of chemical synthesis, particularly in the realm of stereoselective synthesis and process chemistry. Its application as a chiral building block is fundamental to the synthesis of various active pharmaceutical ingredients (APIs). guidechem.com
One of the most notable contributions is in the development of more efficient and environmentally friendly synthetic routes. Traditional methods for the synthesis of this compound often involve large quantities of hazardous reagents like thionyl chloride. google.com Recent innovations have focused on minimizing the use of such corrosive materials through the use of catalysts like alumina or silica. google.com These newer methods not only reduce waste but also allow for the recycling of catalysts and solvents, aligning with the principles of green chemistry. google.com
The compound is a key intermediate in the synthesis of sofosbuvir, a crucial drug for the treatment of Hepatitis C. google.com A novel synthetic route involves the reaction of L-alanine with triphosgene (B27547) to form a ring structure, which is then opened with isopropanol under acidic conditions to yield the desired product. This method avoids the use of large quantities of irritating reagents. frontiersin.org
Furthermore, the stringent requirement for high enantiomeric purity in pharmaceutical applications has driven the development of sophisticated analytical methodologies. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), have been developed to separate and quantify the L-enantiomer from its D-isomer, ensuring the safety and efficacy of the final drug product. google.com The development of these analytical methods is a significant contribution to the broader field of chiral analysis. americanpharmaceuticalreview.comnih.gov
Detailed Research Findings
The synthesis of this compound has been a subject of process optimization to improve yield, purity, and environmental footprint. Below are interactive data tables summarizing different synthetic approaches and their outcomes.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Catalyst | Purity (%) | Yield (%) | Reference |
| Traditional | L-Alanine, Isopropanol, Thionyl Chloride | None | - | ~87% | chemicalbook.com |
| Catalytic | L-Alanine, Isopropanol, Thionyl Chloride | Alumina | 99.1% | 90.85% | google.com |
| Catalytic | L-Alanine, Isopropanol, Thionyl Chloride | Alumina | 99.2% | 93.7% | google.com |
| Catalytic | L-Alanine, Isopropanol, Thionyl Chloride | Silicon Dioxide | 99.4% | 92.13% | google.com |
| Novel Ring-Opening | L-Alanine, Triphosgene, Isopropanol | Strong acidic ion resin | >95% | ~83.2% | frontiersin.org |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H14ClNO2 | ontosight.ai |
| Molecular Weight | 167.63 g/mol | ontosight.ai |
| Appearance | White to off-white crystalline solid | ontosight.ai |
| Solubility | Soluble in water and ethanol | guidechem.com |
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKNCSWDMGPOY-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960388, DTXSID001347097 | |
| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62062-65-1, 39825-33-7 | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62062-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl L-alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl L-alaninate hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903 | |
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| Record name | Isopropyl L-alaninate Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOPROPYL L-ALANINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L | |
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Synthetic Methodologies and Reaction Pathways of L Alanine Isopropyl Ester Hydrochloride
Esterification Processes for L-Alanine Isopropyl Ester Hydrochloride Synthesis
The most common route for the synthesis of this compound is the direct esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst or a chlorinating agent. mdpi.com This process is favored for its straightforward reaction pathway and relatively high yields.
Direct esterification typically involves the reaction of L-alanine with isopropanol, facilitated by a reagent that promotes the formation of the ester. Thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) are commonly employed for this purpose.
A widely used method involves suspending L-alanine in isopropanol and then adding thionyl chloride dropwise at a controlled temperature, often starting at 0 °C. chemicalbook.com The reaction mixture is then typically stirred at room temperature for an extended period to ensure completion. In one documented procedure, this method yielded the target compound at 87%. chemicalbook.com
Trimethylchlorosilane (TMSCl) in methanol (B129727) is a known efficient reagent for the esterification of various amino acids to their corresponding methyl esters. nih.gov This method is advantageous due to its mild reaction conditions and simple workup. nih.gov While specific examples for the synthesis of the isopropyl ester of L-alanine are not as prevalent in readily available literature, the general applicability of TMSCl for amino acid esterification suggests its potential in this context as well. The general procedure involves adding TMSCl to the amino acid followed by the alcohol (isopropanol in this case) and stirring at room temperature. nih.gov
A novel approach involves a ring-closure and subsequent ring-opening mechanism. In this method, L-alanine is first reacted with triphosgene (B27547) for ring closure. The resulting intermediate undergoes a ring-opening reaction with isopropanol under acidic conditions, followed by salt formation to yield this compound. This method is noted for its mild reaction conditions and avoidance of highly irritating reagents like thionyl chloride. google.com
The efficiency of the direct esterification process is highly dependent on the optimization of various reaction parameters, including temperature and stirring duration.
In a catalytic approach utilizing thionyl chloride with a catalyst such as alumina (B75360) or silicon dioxide, specific conditions have been optimized to achieve high yields and purity. google.com The process involves an initial stirring period at a lower temperature, followed by heating to a specific temperature range for an extended duration. For instance, a typical procedure involves stirring the mixture of L-alanine, isopropanol, a small amount of thionyl chloride, and a catalyst at 15-20°C for 20-40 minutes, followed by heating to 38-42°C and maintaining this temperature for 22-26 hours. mdpi.com
The following table summarizes the optimized reaction conditions from various examples of a patented catalytic synthesis method. google.com
| Parameter | Example 1 | Example 2 | Example 3 |
| L-Alanine | 89g (1 mol) | 89g (1 mol) | 89g |
| Isopropanol | 90ml | 135ml | 180ml |
| Thionyl Chloride | 4.36ml | 5.09ml | 5.81ml |
| Catalyst | 5g Alumina | 4.8g Silicon Dioxide | 10g Alumina |
| Initial Stirring | 20°C | 15°C | 20°C |
| Reaction Temperature | 40°C | 40°C | 40°C |
| Reaction Duration | 24 hours | 24 hours | 24 hours |
| Final pH | 5.5 | 5 | 6 |
| Purity | 99.1% | 99.4% | 99.4% |
| Yield | 90.85% | 92.13% | 92.5% |
To mitigate the use of large quantities of harsh reagents like thionyl chloride, catalytic methods have been developed. These approaches significantly reduce the amount of corrosive and irritating materials, thereby making the process more environmentally friendly and suitable for industrial-scale production. google.com
Catalysts such as alumina (Al₂O₃) and silicon dioxide (SiO₂) have proven effective in this synthesis. mdpi.com In these catalytic systems, a much smaller amount of thionyl chloride is required, reportedly reducing its consumption to 3-4% of the amount used in non-catalytic methods. google.com The catalyst can often be recovered and reused, and the isopropanol can also be recycled, which adds to the economic and environmental benefits of this approach. google.com The use of these catalysts has been shown to produce this compound with purities up to 99% and yields as high as 92.5%. google.com
Alternative Esterification Methods
Beyond direct esterification, other strategies such as transesterification and enzymatic synthesis are being explored for the production of this compound. These methods offer potential advantages in terms of milder reaction conditions and higher selectivity.
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of synthesizing this compound, a potential transesterification route would involve reacting a different ester of L-alanine (for example, the methyl or ethyl ester) with isopropanol in the presence of a suitable catalyst.
The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol (isopropanol) is typically used. masterorganicchemistry.com While the general principles of transesterification are well-established, specific documented examples of its application for the synthesis of this compound are not widely reported in the scientific literature.
Enzymatic methods for ester synthesis are gaining increasing attention due to their high specificity, mild reaction conditions, and environmental compatibility. scielo.br Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions. scielo.br
The synthesis of amino acid esters can be achieved using lipases, which can catalyze the reaction between an amino acid and an alcohol in a non-aqueous solvent. researchgate.net For instance, lipases from Candida rugosa have been used to synthesize various L-amino acyl esters of carbohydrates. researchgate.net While direct enzymatic synthesis of this compound is not extensively documented, the existing literature on lipase-catalyzed synthesis of other amino acid esters suggests the feasibility of this approach. The reaction would involve the enzymatic esterification of L-alanine with isopropanol. Key parameters that would need to be optimized for such a process include the choice of lipase, solvent, temperature, and water activity. nih.gov
Formation of the Hydrochloride Salt
The synthesis of this compound is a multi-step process, culminating in the formation of the hydrochloride salt. This final step is crucial for the stability and purification of the compound. The process involves the direct reaction of the newly synthesized L-Alanine isopropyl ester with hydrochloric acid.
Reaction of L-Alanine Isopropyl Ester with Hydrochloric Acid
The formation of this compound occurs after the initial esterification of L-alanine with isopropanol. guidechem.com The resulting L-alanine isopropyl ester is then treated with hydrochloric acid (HCl) to produce the final salt. guidechem.com This acid-base reaction protonates the amino group of the ester, forming the ammonium salt, which is the hydrochloride.
One common laboratory method involves suspending L-alanine in isopropanol and then adding thionyl chloride dropwise at a low temperature, such as 0°C. chemicalbook.com The mixture is stirred, often overnight at room temperature, and then concentrated to yield the hydrochloride salt. chemicalbook.com This process achieves a high yield, with one report citing 87%. chemicalbook.com
Esterification : L-alanine reacts with isopropanol, typically in the presence of an acid catalyst, to form L-alanine isopropyl ester. guidechem.com
Salt Formation : The L-alanine isopropyl ester then reacts with hydrochloric acid to yield this compound. guidechem.com
Control of pH and Concentration for Salt Formation
Precise control over reaction conditions, particularly pH and concentration, is vital for achieving high purity and yield of this compound. After the initial esterification step, the pH of the solution is adjusted to the acidic range by adding hydrochloric acid. google.com
In various documented procedures, 2N HCl is added dropwise to the reaction mixture to achieve a specific pH. google.com The target pH is typically set between 5.0 and 6.0. google.com Following pH adjustment, the solution is often heated to around 45°C to ensure the reaction completes before being concentrated. google.com
The final product is then crystallized from the solution. This is often facilitated by cooling the concentrated solution and adding a non-polar solvent like diethyl ether to precipitate the salt. google.com The resulting crystals are then separated, for example, by centrifugation. google.com
The table below illustrates examples of reaction conditions and their outcomes, demonstrating the importance of controlled parameters.
Table 1: Influence of pH and Reagents on Synthesis Outcome
| Molar Ratio (L-alanine:Thionyl Chloride) | Catalyst | pH | Purity | Yield |
|---|---|---|---|---|
| 1:0.06-0.08 | 5g Alumina | 5.5 | 99.1% | 90.85% |
| 1:0.06-0.08 | 4.8g Silicon Dioxide | 5.0 | 99.4% | 92.13% |
Data compiled from a patented synthesis method. google.com
Advanced Synthetic Considerations
Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, particularly when transitioning from laboratory-scale experiments to large-scale industrial production. These considerations are pertinent to the synthesis of this compound, a key intermediate in the pharmaceutical industry. nbinno.com
Green Chemistry Principles in Synthesis
Recent advancements in the synthesis of this compound have focused on incorporating principles of green chemistry to minimize environmental impact. A significant improvement has been the reduction in the use of hazardous reagents like thionyl chloride. google.com By employing a metal catalyst such as alumina, the required amount of thionyl chloride can be reduced to as little as 3-4% of what was previously needed. google.com
Scalability of Laboratory Synthesis to Industrial Production
The transition from a laboratory procedure to industrial-scale production requires a synthetic method that is not only high-yielding and cost-effective but also environmentally benign and operationally simple. google.com The catalyzed synthesis method for this compound meets these criteria, making it well-suited for large-scale manufacturing. google.com
A patented method details a process that can be scaled up significantly. For instance, a laboratory-scale reaction using 89g of L-alanine can be scaled to an industrial level using 89kg of the starting material. google.com This scaled-up process, using an alumina catalyst, has been shown to produce the final product with a purity of 99.2% and a yield of 93.7%. google.com The high purity of the intermediate is critical, as it directly affects the success of subsequent synthetic steps and the efficacy and safety of the final pharmaceutical products. nbinno.com The simplicity of the reaction conditions and the ease of operation further contribute to its feasibility for industrial application. google.com
Advanced Analytical and Characterization Techniques for L Alanine Isopropyl Ester Hydrochloride
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Chromatography is the cornerstone for assessing the quality of L-Alanine Isopropyl Ester Hydrochloride. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool used for both determining purity by separating the main compound from any related impurities and for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Related Substances Determination
An HPLC method has been developed for the determination of related substances in this compound, ensuring the accurate quantification of potential impurities. patsnap.com This method is designed to be rapid, sensitive, and accurate, providing good peak shape and high recovery rates. patsnap.com The control of impurities such as L-alanine methyl ester hydrochloride and L-alanine ethyl ester hydrochloride is critical, as they can lead to the formation of impurities in the final active pharmaceutical ingredient. patsnap.com
The separation of this compound from its related substances is typically achieved using a reversed-phase HPLC method. patsnap.comgoogle.com The stationary phase of choice is octadecyl bonded silica gel (ODS or C18), which separates compounds based on their hydrophobicity. patsnap.comgoogle.com This type of stationary phase is common in reversed-phase chromatography and is effective for separating the polar L-Alanine Isopropyl Ester and its less hydrophobic impurities. jk-sci.com
Table 1: HPLC System Parameters for Related Substances Determination
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Octadecyl bonded silica gel (C18) | patsnap.comgoogle.com |
| Detection Wavelength | 205 nm or 210 nm | patsnap.comgoogle.com |
| Column Temperature | 30°C | google.com |
| Flow Rate | 1.3 mL/min | google.com |
To enhance the retention and separation of the ionic this compound on a non-polar C18 stationary phase, ion-pair chromatography is utilized. patsnap.com An ion-pair reagent, such as sodium heptanesulfonate, is added to the mobile phase. patsnap.com This reagent forms a neutral ion-pair with the positively charged analyte. tcichemicals.comkm3.com.tw The formation of this neutral, hydrophobic complex increases the analyte's affinity for the stationary phase, leading to greater retention and improved separation from other components. tcichemicals.comkm3.com.tw
The developed HPLC methods are capable of accurately detecting and quantifying critical impurities. patsnap.com Specifically, the presence of L-alanine methyl ester hydrochloride and L-alanine ethyl ester hydrochloride can be monitored. patsnap.com These compounds are structurally similar to the main compound and their levels must be strictly controlled. patsnap.com The high sensitivity of the HPLC method allows for the precise determination of the content of these impurities. patsnap.com
Chiral Chromatography for Enantiomer Separation
Ensuring the enantiomeric purity of this compound is critical. Chiral chromatography is employed to separate the L-enantiomer from its mirror image, the D-enantiomer (D-alanine isopropyl ester hydrochloride). One effective approach is an indirect method that involves derivatization. google.com
To separate the enantiomers on a standard achiral stationary phase, they are first converted into diastereomers through a process called derivatization. google.com This involves reacting the sample containing both L- and D-alanine isopropyl ester hydrochloride with a chiral derivatizing agent. google.comresearchgate.net A commonly used reagent for this purpose is 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). google.comnih.gov
The derivatization is carried out under alkaline conditions, often using a triethylamine solution, to facilitate the reaction between GITC and the amino group of the alanine (B10760859) esters. google.comnih.gov The resulting diastereomers have different physical properties and can be separated using standard reversed-phase HPLC. google.com This method allows for the effective separation of this compound and its D-enantiomer, enabling accurate quantification. google.com The separation is typically performed on a bonded silica gel column with an isocratic elution mode, which simplifies the operation. google.com
Table 2: HPLC Parameters for Enantiomeric Separation after GITC Derivatization
| Parameter | Condition | Source |
|---|---|---|
| Derivatizing Reagent | Acetyl Glucose Isothiocyanate (GITC) solution | google.com |
| Stationary Phase | Bonded silica gel (e.g., YMC-Pack ODS-AQ) | google.com |
| Mobile Phase | Water : Methanol (B129727) (50:50, v/v) | google.com |
| Column Temperature | 25°C | google.com |
| Detection Wavelength | 246 nm | google.com |
| Flow Rate | 1.0 mL/min | google.com |
HPLC-based Chiral Separation Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of chiral compounds. For this compound and its enantiomer, D-Alanine isopropyl ester hydrochloride, indirect separation methods involving pre-column derivatization are particularly effective. These methods convert the enantiomers into diastereomers, which can then be resolved on standard achiral stationary phases.
One documented method involves derivatization with acetyl glucose isothiocyanate (GITC) in an alkaline solution, such as triethylamine in acetonitrile. The resulting diastereomeric derivatives are then separated using reverse-phase HPLC. This approach has been demonstrated to effectively separate this compound from its D-enantiomer, allowing for accurate quantification of enantiomeric purity. google.com The separation achieves a baseline resolution with a separation degree significantly greater than 1.5, indicating a complete separation of the two peaks. google.com
Another established technique uses o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) as the chiral derivatizing agent. This reaction produces diastereomeric isoindolone derivatives that exhibit UV absorption, enabling detection. Subsequent separation on a 5-fluorophenyl chromatography column with a gradient elution system can be employed. google.com The choice of a specific reverse-phase column and an isocratic elution mode can simplify the operation while maintaining good peak shape and sensitivity. google.com
Below is a table summarizing typical chromatographic conditions for the chiral separation of derivatized Alanine isopropyl ester enantiomers.
Table 1: HPLC Conditions for Chiral Separation of Alanine Isopropyl Ester Hydrochloride
| Parameter | Method 1: GITC Derivatization |
|---|---|
| Derivatizing Agent | Acetyl Glucose Isothiocyanate (GITC) |
| Stationary Phase | YMC-Pack ODS-AQ (Octadecylsilane) |
| Mobile Phase | Isocratic Elution |
| Methanol / Water (50:50, v/v) | |
| Detection | UV Spectrophotometry |
| Result | Baseline separation of L and D enantiomers |
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Chiral Amino Acids
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique for determining the stable isotope compositions (e.g., ¹⁵N/¹⁴N, ¹³C/¹²C) of individual amino acid enantiomers. nih.govdshs-koeln.de This method couples the high-resolution separation capability of gas chromatography with the high-precision isotope ratio measurement of a mass spectrometer.
The process involves introducing a derivatized sample into the GC, where the individual chiral compounds are separated. The effluent from the GC column is then directed into a high-temperature combustion reactor (typically a ceramic tube with a copper oxide catalyst held at 850-1000°C), which quantitatively converts the organic compounds into simple gases like CO₂, N₂, and H₂O. dshs-koeln.deucdavis.edu After removing water, these gases are introduced into the ion source of the isotope ratio mass spectrometer. The IRMS measures the relative abundance of the different isotopes (e.g., ¹³CO₂ vs ¹²CO₂), allowing for precise determination of the isotopic signature of each separated enantiomer. nih.gov
This technique is highly reproducible, with standard deviations for nitrogen isotope analyses typically around 0.3-0.4‰. nih.gov It enables the analysis of nanomole quantities of each stereoisomer, making it suitable for samples with limited availability. nih.gov
To analyze chiral amino acids like alanine and its esters by GC, derivatization is essential to increase their volatility and thermal stability. When using a non-chiral GC column, derivatization with a chiral reagent, such as an optically active alcohol, is necessary to form diastereomers that can be separated.
In this approach, the carboxyl group of the amino acid ester is reacted with a chiral alcohol, for instance, (R)-(−)-2-butanol or (S)-(+)-2-butanol, to form diastereomeric esters. The primary amino group is also typically acylated (e.g., with trifluoroacetic anhydride) to block its polar nature. nih.gov The resulting diastereomers (e.g., L-Alanine derivative and D-Alanine derivative) have different physical properties and will interact differently with the achiral stationary phase of the GC column, leading to different retention times and enabling their separation. nih.gov This method allows for the enantioselective separation of the 20 proteinogenic amino acids. nih.gov
The elution order of the separated diastereomers in the chromatogram is a critical piece of information. For a given chiral derivatizing agent and GC column, one enantiomer will consistently elute before the other. For example, when derivatizing with (S)-(+)-2-butanol, the L-amino acid derivative might elute before the D-amino acid derivative. This predictable elution order is used to identify and quantify each enantiomer in a sample.
The high resolution of capillary GC also allows for the detection and quantification of chiral impurities. For instance, in a sample of this compound, the presence of a small peak corresponding to the retention time of the derivatized D-enantiomer would indicate enantiomeric contamination. The area of this peak relative to the main L-enantiomer peak allows for the precise calculation of the enantiomeric excess (e.e.).
Capillary Electrophoresis (CE) for Enantiomer and Isomer Separation
Capillary Electrophoresis (CE) is a highly efficient analytical technique for separating chiral molecules, offering advantages such as high separation performance, low sample consumption, and methodological simplicity. chromatographyonline.comnih.gov For the enantiomeric separation of amino acids and their derivatives, a chiral selector is added to the background electrolyte. nih.gov
The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, different migration times. chromatographyonline.com Commonly used chiral selectors for amino acid derivatives include cyclodextrins, chiral crown ethers, and macrocyclic antibiotics. chromatographyonline.comingentaconnect.com For instance, (+)-18-crown-6-tetracarboxylic acid has been successfully used as a chiral selector for the enantiomeric separation of various amino acid esters. ingentaconnect.com The enantioselectivity is often pH-dependent, as the degree of ionization of both the analyte and the selector affects the complex formation that drives the separation. ingentaconnect.com
Chiral ligand exchange capillary electrophoresis (CLE-CE) is another powerful mode where a chiral ligand and a central metal ion (e.g., Cu(II)) form diastereomeric complexes with the enantiomers of the analyte. chromatographyonline.comchromatographyonline.com The differences in the stability and mobility of these transient complexes result in their separation. chromatographyonline.com
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the presence of all functional groups and their connectivity.
For this compound, the ¹H NMR spectrum provides characteristic signals that confirm its structure. The protons of the methyl group on the alanine backbone typically appear as a doublet. The methine proton of the alanine backbone appears as a quartet due to coupling with the adjacent methyl protons. The isopropyl ester group gives rise to two distinct signals: a doublet for the two equivalent methyl groups and a septet for the methine proton. google.com The chemical shifts and coupling patterns are unique fingerprints of the molecule.
Table 2: Predicted ¹H NMR Spectral Data for L-Alanine Isopropyl Ester
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
|---|---|---|
| Alanine CH₃ | ~1.5 | Doublet (d) |
| Alanine α-CH | ~4.6 | Quartet (q) |
| Isopropyl CH | ~5.0 | Septet (sept) |
| Isopropyl CH₃ | ~1.3 | Doublet (d) |
Note: Data is based on typical chemical shifts for similar structures; actual values may vary depending on solvent and experimental conditions. google.comchemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. This includes signals for the methyl and methine carbons of the alanine core, the carbonyl carbon of the ester, and the methyl and methine carbons of the isopropyl group. The number of signals confirms the carbon skeleton, and their chemical shifts indicate the electronic environment of each carbon atom.
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules. For this compound, MS serves as a crucial tool for confirming its identity and assessing its purity.
The molecular formula of this compound is C₆H₁₄ClNO₂, with a molecular weight of approximately 167.63 g/mol . nih.gov In a mass spectrum, the compound is expected to exhibit a molecular ion peak corresponding to the free base, L-Alanine isopropyl ester, after the loss of hydrochloride. This free base has a molecular formula of C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .
In Fast Atom Bombardment Mass Spectrometry (FAB-MS), a soft ionization technique, the molecule is often observed as a protonated molecular ion [M+H]⁺. For the free base of L-Alanine isopropyl ester, this would result in a peak at an m/z (mass-to-charge ratio) of 132. google.com The presence of this peak is a strong confirmation of the compound's molecular weight.
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO₂ | nih.gov |
| Molecular Weight | 167.63 g/mol | nih.gov |
| Free Base Molecular Weight | 131.17 g/mol | |
| Expected [M-HCl+H]⁺ Peak (FAB-MS) | 132 m/z | google.com |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Wavelength Selection
UV-Vis spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. For this compound, this technique is particularly useful for quantitative analysis and for determining the optimal wavelength for detection in other analytical methods like High-Performance Liquid Chromatography (HPLC).
A UV-Vis scan of this compound solution is typically performed over a range of 190 nm to 400 nm. patsnap.com Research has shown that the compound exhibits a maximum absorption peak at approximately 205 nm. patsnap.com Some studies also indicate a strong absorption at 210 nm, which can be utilized to enhance sensitivity in detection methods. google.com This absorption is attributed to the electronic transitions within the carbonyl group of the ester functionality.
The selection of this wavelength (λmax) is critical for developing accurate and sensitive HPLC methods for the determination of this compound and its related substances. patsnap.com By monitoring the absorbance at this specific wavelength, chromatographs can quantify the concentration of the compound with high precision.
| Parameter | Wavelength (nm) | Application | Source |
|---|---|---|---|
| Maximum Absorption (λmax) | ~205 nm | Detection wavelength for HPLC | patsnap.com |
| Alternative Detection Wavelength | ~210 nm | Enhanced sensitivity in HPLC | google.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.
Key expected functional group absorptions include:
N-H stretching: The presence of the ammonium group (-NH₃⁺) in the hydrochloride salt would result in broad absorption bands in the region of 3000-3200 cm⁻¹.
C-H stretching: Aliphatic C-H stretching vibrations from the alanine and isopropyl groups are expected to appear in the 2850-3000 cm⁻¹ region.
C=O stretching: A strong absorption band characteristic of the ester carbonyl group (C=O) is anticipated around 1730-1750 cm⁻¹.
N-H bending: The bending vibration of the ammonium group is typically observed in the 1500-1600 cm⁻¹ range.
C-O stretching: The C-O stretching of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ region.
By comparing the obtained spectrum with known spectra of similar compounds, the identity and integrity of the functional groups in this compound can be confirmed.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (Ammonium) | 3000-3200 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ester) | 1730-1750 |
| N-H Bend (Ammonium) | 1500-1600 |
| C-O Stretch (Ester) | 1100-1300 |
Recrystallization and Purification Methodologies
The purity of this compound is crucial for its intended applications. Recrystallization and chromatography are the primary methods employed for its purification.
Solvent Selection for Recrystallization (e.g., anhydrous dichloromethane, alcohols, mixtures with hexanes)
Recrystallization is a technique used to purify chemical compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture. For this compound, several solvent systems have been found to be effective.
One common method involves dissolving the crude product in a minimum amount of anhydrous dichloromethane (DCM). researchgate.net Subsequently, hexanes are added to the solution to induce precipitation of the purified compound, which can then be collected by filtration. researchgate.net Alcohols, being polar solvents, are also suitable for recrystallizing polar compounds like amino acid hydrochlorides. researchgate.net Another reported method is the recrystallization from isopropanol (B130326). google.com
The choice of solvent is critical; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while the impurities should either be insoluble at all temperatures or remain dissolved at lower temperatures.
Neutralization and Acidification Techniques
An acid-base extraction and precipitation method can also be employed for purification. This technique leverages the amine functionality of the L-Alanine isopropyl ester. The crude hydrochloride salt is first dissolved in water. researchgate.net A dilute solution of a base, such as sodium hydroxide (NaOH), is then added to neutralize the hydrochloride, precipitating the free base (L-Alanine isopropyl ester) out of the aqueous solution. researchgate.net
The precipitated free base, which is less soluble in water, can be collected by filtration. To regenerate the purified hydrochloride salt, the free base is then re-dissolved in a suitable solvent and acidified with hydrochloric acid (HCl). researchgate.net Evaporation of the solvent yields the purified this compound.
Column Chromatography for Purification
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, this method can be used to achieve a high degree of purity.
In this process, a solution of the crude compound is passed through a column packed with a solid adsorbent, such as silica gel. The separation occurs as the compound and its impurities travel down the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase.
High-Performance Liquid Chromatography (HPLC), a more advanced form of column chromatography, is also widely used for the analysis and purification of this compound. google.com By selecting an appropriate column (e.g., a bonded silica gel column) and mobile phase, it is possible to effectively separate the desired compound from its impurities. google.com The fractions containing the pure product are then collected, and the solvent is evaporated to yield the purified this compound.
Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Alanine isopropyl ester |
| Dichloromethane |
| Hexanes |
| Isopropanol |
| Sodium hydroxide |
| Hydrochloric acid |
| Silica gel |
This compound is a versatile and crucial compound in the fields of pharmaceutical and biochemical research. Its unique chemical structure, characterized by a chiral center and reactive functional groups, makes it an indispensable component in the synthesis of complex molecules.
Biochemical and Biological Research Involving L Alanine Isopropyl Ester Hydrochloride Derivatives
Studies on Amino Acid Metabolism and Protein Synthesis
Amino acid derivatives are fundamental in biochemical research, particularly for elucidating the mechanisms of amino acid metabolism and the intricate process of protein synthesis. amerigoscientific.com Derivatives like L-alanine isopropyl ester hydrochloride are employed as building blocks in the controlled, stepwise chemical synthesis of peptides, a process that mimics natural protein synthesis. ontosight.aixgm888.com This allows researchers to create specific peptide sequences to study their structure, function, and interaction with biological systems.
The esterification of L-alanine to form its isopropyl ester is a method of "protecting" the carboxyl group. ontosight.ai This chemical modification prevents the carboxyl group from participating in unwanted side reactions during peptide synthesis, enabling the controlled formation of peptide bonds at the amino group. ontosight.aixgm888.com By using such protected amino acids, scientists can precisely dictate the sequence of amino acids in a polypeptide chain. rsc.org This control is crucial for synthesizing biologically active peptides and for creating probes to study enzyme mechanisms, protein folding, and other cellular processes involving amino acids. The hydrochloride salt form further enhances the compound's stability and solubility in aqueous solutions for experimental use. ontosight.ai
Research has demonstrated that L-alanine possesses protective effects against liver injury induced by toxins like D-galactosamine (D-GalN). nih.govnih.gov D-galactosamine is a hepatotoxic substance widely used in experimental models to induce liver damage that mimics viral hepatitis. mdpi.com Studies on primary cultured rat hepatocytes have shown that the addition of L-alanine significantly reduces the leakage of enzymes such as lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, following treatment with D-GalN. nih.govnih.gov Similar protective effects were observed in rats where alanine (B10760859) administration lowered plasma levels of transaminases and total bilirubin, key markers of liver injury. nih.govsemanticscholar.org
The hepatoprotective effect of L-alanine is intrinsically linked to its metabolism within the liver cells. L-alanine appears to exert its protective function by directly affecting hepatocyte integrity and energy status. nih.gov One of the key mechanisms of D-galactosamine-induced injury is the depletion of cellular ATP. nih.gov Studies have shown that alanine can prevent this decrease in cellular ATP and appears to promote ATP production in hepatocytes, thereby helping to maintain cellular energy homeostasis and mitigate damage. nih.gov The importance of L-alanine's metabolic pathway was further highlighted in studies using metabolic inhibitors. The hepatoprotective effect of L-alanine was nullified by aminooxyacetate (an inhibitor of transaminases) and oligomycin (B223565) (an inhibitor of ATP synthase), confirming that the metabolic conversion of L-alanine is essential for its protective action. nih.gov
| Inhibitor | Target Pathway | Effect on L-Alanine's Hepatoprotection | Reference |
| Aminooxyacetate | Alanine Transaminase | Eliminated protective effect | nih.gov |
| Oligomycin | ATP Synthase | Eliminated protective effect | nih.gov |
| Quinolinic Acid | Gluconeogenesis | No effect on protection | nih.gov |
To further understand the specific role of L-alanine, its effects were compared with those of pyruvate (B1213749), a key product of alanine metabolism. In studies with cultured hepatocytes treated with D-galactosamine, L-alanine was shown to increase the secretion of albumin, a key protein synthesized by the liver and a marker of hepatocyte function. nih.gov In contrast, pyruvate had little to no effect on albumin secretion under the same conditions. nih.gov Furthermore, the addition of L-alanine to the cultured hepatocytes did not lead to a significant increase in the intracellular concentration of pyruvate. nih.gov These findings suggest that the protective benefits of L-alanine are not solely mediated by its conversion to pyruvate and that pyruvate cannot be used as a simple substitute for L-alanine in providing hepatoprotection. nih.gov
| Compound | Effect on Albumin Secretion in D-GalN-treated Hepatocytes | Intracellular Pyruvate Level | Conclusion | Reference |
| L-Alanine | Increased | Did not significantly increase | Metabolism is key, but effect is not solely via pyruvate | nih.gov |
| Pyruvate | Little effect | N/A | Cannot substitute for L-alanine in this protective role | nih.gov |
Investigations into Hepatoprotective Effects (e.g., against D-galactosamine-induced injury)
Exploration of Biological Activities of Amino Acid Derivatives
Amino acids and their derivatives are recognized for a range of biological activities beyond their role as protein constituents. amerigoscientific.commedchemexpress.com They can act as signaling molecules, precursors for neurotransmitters, and regulators of metabolic pathways. amerigoscientific.com Derivatives, including esters like L-alanine isopropyl ester, are often explored for their potential to influence physiological processes, sometimes serving as ergogenic supplements that can affect hormone secretion and physical performance. medchemexpress.com
Amino acids and their derivatives have been investigated for their ability to influence the secretion of anabolic hormones, such as growth hormone (GH). medchemexpress.com Growth hormone plays a crucial role in growth, cell reproduction, and regeneration, including stimulating protein synthesis in muscles. youtube.com Studies have explored the relationship between alanine levels and GH secretion. For instance, alanine infusions were administered to children with protein-calorie malnutrition, who often present with elevated GH levels and low alanine. nih.gov While these infusions did not lower the high basal GH levels, suggesting the absence of a direct feedback loop, the research highlights the intricate connection between amino acid availability and the endocrine system. nih.gov Other research in children and adolescents with short stature has found a strong negative correlation between GH secretion levels and alanine aminotransferase (ALT), an enzyme central to alanine metabolism. nih.gov This suggests an indirect but significant relationship between the GH axis and alanine metabolic pathways. nih.gov
Mechanistic and Interactional Studies of L Alanine Isopropyl Ester Hydrochloride
Investigation of Solute-Solute and Solute-Solvent Interactions
The study of amino acids and their derivatives in aqueous solutions is crucial for understanding the behavior of larger biological molecules like proteins. researchgate.net The interactions between solute (the amino acid derivative) and solvent (water) molecules, as well as between solute molecules themselves, dictate the physicochemical properties of the solution. These interactions can be probed using various thermodynamic and acoustic measurements. researchgate.net
Volumetric and compressional studies are powerful tools for investigating the molecular interactions occurring in liquid mixtures. researchgate.net By measuring properties like the density (ρ) and speed of sound (u) of solutions at different concentrations and temperatures, researchers can gain insight into the nature and extent of solute-solute and solute-solvent interactions. researchgate.netnais.net.cn
For a compound like L-alanine isopropyl ester hydrochloride, such studies would involve preparing aqueous binary mixtures across a range of concentrations. The experimental data on density and sound velocity are then used to calculate several derived parameters that illuminate the behavior of the solute. These parameters help characterize the structure-making or structure-breaking tendencies of the solute in the aqueous environment. researchgate.net The interactions are influenced by the overlap of hydration cospheres, which can involve ion-ion, ion-hydrophilic, hydrophobic-hydrophilic, and hydrophobic-hydrophobic interactions. jocpr.com
From the fundamental measurements of density and sound speed, two key parameters are calculated: the apparent molar volume (Vϕ) and the apparent molar isentropic compressibility (κϕ). researchgate.net
The Apparent Molar Volume (Vϕ) represents the volume occupied by one mole of the solute in the solution. It is calculated from the density of the pure solvent and the solution. Changes in Vϕ with concentration provide information about solute-solute interactions, while its value at infinite dilution (Vϕ⁰), obtained by extrapolation, reflects the magnitude of solute-solvent interactions. researchgate.net Strong solute-solvent interactions are typically indicated by an increase in the apparent molar volume with rising temperature. researchgate.net
The Apparent Molar Isentropic Compressibility (κϕ) describes the effect of the solute on the compressibility of the solvent. It is derived from the isentropic compressibility of the solution (κs) and the pure solvent. The limiting apparent molar isentropic compressibility (κϕ⁰) provides insight into how the solute and its hydration shell are affected by pressure. Negative values for κϕ⁰ suggest that the water molecules surrounding the solute are less compressible than those in the bulk solvent, a phenomenon attributed to the strong attractive forces between the solute and nearby water molecules. researchgate.net
Table 1: Representative Derived Parameters for an Amino Acid Ester Hydrochloride in Aqueous Solution This table illustrates typical trends for parameters derived from volumetric and compressional studies, as described in the literature for similar compounds. researchgate.netresearchgate.net
| Parameter | Description | Typical Observation | Interpretation |
| Vϕ⁰ (Limiting Apparent Molar Volume) | Volume of the solute at infinite dilution. | Positive and increases with temperature. | Indicates the presence of strong solute-solvent interactions. |
| κϕ⁰ (Limiting Apparent Molar Isentropic Compressibility) | Compressibility of the solute at infinite dilution. | Negative. | Suggests that water molecules in the hydration sphere are less compressible than bulk water due to electrostriction. |
| Sv (Experimental Slope for Vϕ) | A measure of solute-solute interactions. | Positive but smaller than Vϕ⁰. | Suggests the presence of weak solute-solute interactions. |
| Sk (Experimental Slope for κϕ) | A measure of solute-solute interactions related to compressibility. | Positive. | Reflects changes in compressibility as solute concentration increases. |
Further analysis of density and compressibility data allows for the calculation of the hydration number and the thermal expansion coefficient.
The Hydration Number (nH) is an estimation of the number of water molecules that are strongly bound to the solute molecule, forming a primary hydration sphere. This parameter is calculated from compressibility data and provides a quantitative measure of the solute's interaction with the solvent. researchgate.net
The Coefficient of Thermal Expansion (α)* describes how the volume of the solution changes with temperature. The limiting apparent molar expansivity (Eϕ⁰) can also be determined, which reflects the effect of the solute on the solution's thermal expansion properties at infinite dilution. These parameters are sensitive to the structure-altering effects of the solute on the solvent. researchgate.net
Mechanisms of Biological Action of L-Alanine Derivatives
While this compound is often used as an intermediate in chemical synthesis, the broader class of L-alanine derivatives has been investigated for various biological activities. chemicalbook.comfishersci.co.uk Their mechanisms of action often involve mimicking natural molecules to interact with biological targets or modifying the properties of other active compounds.
The replication of the Human Immunodeficiency Virus (HIV) relies on key viral enzymes, making them prime targets for antiviral drugs. nih.gov Two of the most critical enzymes are reverse transcriptase and integrase. youtube.com
HIV Reverse Transcriptase (RT) is the enzyme that converts the viral RNA genome into DNA, a necessary step for the virus to integrate its genetic material into the host cell. nih.gov Inhibitors targeting RT can be broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). Some derivatives of α-anilinophenylacetamide (α-APA), which can incorporate structures similar to amino acid esters, have been shown to be potent and selective non-nucleoside inhibitors of HIV-1 RT. nih.gov These inhibitors bind to an allosteric site on the enzyme, inducing conformational changes that disrupt its catalytic activity. nih.gov
HIV Integrase (IN) is the enzyme responsible for inserting the newly synthesized viral DNA into the host cell's genome, a process called integration. nih.gov Inhibitors that target this enzyme can prevent this crucial step. Allosteric integrase inhibitors (ALLINIs) are a class of compounds that bind to a site on the integrase distinct from the active site. asm.org This binding can disrupt the interaction between integrase and host factors like LEDGF/p75 or induce aberrant multimerization of the integrase enzyme, leading to the production of defective, non-infectious viral particles. asm.org The development of dual inhibitors that target both reverse transcriptase and integrase is an active area of research. nih.gov
Conjugating therapeutic agents with amino acids or their esters is a well-established strategy to enhance their pharmacological properties. nih.gov This approach leverages the biological roles and diverse chemical properties of amino acids. nih.gov
The primary goals of creating amino acid conjugates include:
Improving Solubility and Bioavailability: Many potent natural compounds have poor water solubility, limiting their clinical use. Conjugation with hydrophilic amino acids can dramatically increase their solubility and, consequently, their bioavailability. nih.gov
Enhancing Target Specificity: Amino acids can be used to target specific cellular uptake pathways, such as peptide transporters, potentially increasing the concentration of a drug at its site of action. nih.gov
Reducing Toxicity: By modifying the structure of a parent compound, amino acid conjugation can alter its distribution and metabolism, sometimes leading to reduced side effects. nih.gov
For example, studies have shown that conjugating natural products like arctigenin (B1665602) or quercetin (B1663063) with amino acids such as L-alanine or L-valine can significantly improve their water solubility and enhance their antitumor activity. nih.gov The L-alanine isopropyl ester moiety could similarly be used to modify a parent drug, acting as a prodrug that improves absorption and is later hydrolyzed within the body to release the active compound.
Drug Delivery and Bioavailability Enhancement Mechanisms of this compound
This compound is a derivative of the amino acid L-alanine, which has been investigated for its potential to improve the delivery and bioavailability of pharmaceutical agents. ontosight.ai The core of its mechanism lies in the prodrug strategy, where a pharmacologically active compound is temporarily modified to overcome physicochemical or pharmacokinetic barriers, such as poor solubility or limited membrane permeability. nih.gov
The esterification of a drug with L-alanine isopropyl ester increases its lipophilicity, which can enhance its ability to cross biological membranes. nih.gov This is a crucial factor for oral drug absorption, as it facilitates the passage of the drug through the lipid-rich intestinal epithelium. nih.gov
Furthermore, amino acid ester prodrugs can leverage the body's natural transport systems. Specifically, they can be recognized and transported by amino acid or peptide transporters, such as PEPT1, which are present in the intestine and other tissues. nih.govmdpi.com This targeted uptake mechanism can significantly increase the absorption of the parent drug compared to passive diffusion alone. mdpi.com
The hydrochloride salt form of L-Alanine isopropyl ester plays a critical role in enhancing the compound's utility in drug formulations. quora.com It generally improves the aqueous solubility and stability of the prodrug, which is a significant advantage for developing parenteral and other aqueous formulations. quora.com Once absorbed into the systemic circulation, the ester bond is designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug and the non-toxic L-alanine and isopropanol (B130326) byproducts. nih.gov
Impact on Therapeutic Efficacy
The primary impact of utilizing this compound as a promoiety on therapeutic efficacy stems from its ability to enhance the bioavailability of the parent drug. researchgate.net By increasing the amount of the active compound that reaches the systemic circulation, a more pronounced and reliable therapeutic effect can be achieved. nih.gov
A pertinent example of the differential effects of alkyl esters on bioavailability can be found in a study on the ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist. While this study did not use an alanine (B10760859) ester, it provides valuable comparative data on the in vivo performance of methyl, ethyl, and isopropyl esters. The study demonstrated that after oral administration, both ethyl and isopropyl ester prodrugs were better absorbed than the parent drug. However, the bioavailability was higher after administration of the ethyl ester compared to the isopropyl prodrug in both species tested (dogs and monkeys). This suggests that while the isopropyl ester does enhance bioavailability, the specific structure of the ester can fine-tune the pharmacokinetic profile.
Table 1: Comparative Bioavailability of L-767,679 Ester Prodrugs
| Ester Prodrug | Relative Bioavailability Rank (Dogs) | Relative Bioavailability Rank (Monkeys) |
| Methyl Ester | ~ Ethyl Ester | > Isopropyl Ester |
| Ethyl Ester | > Isopropyl Ester | > Isopropyl Ester |
| Isopropyl Ester | Lower than Ethyl Ester | Lower than Ethyl Ester |
Data adapted from a study on L-767,679 ester prodrugs.
Another relevant example is the development of the nucleotide prodrug GS-6620 for the treatment of Hepatitis C. This compound utilized an (L)-alanine-isopropyl ester as part of its double-prodrug strategy to mask the charges of the 5'-monophosphate and improve oral bioavailability. While this prodrug did show clinical activity, it also exhibited high pharmacokinetic variability. A subsequent generation phosphoramidate (B1195095) prodrug of the same nucleoside, also containing an isopropyl ester and a methylalanine component, was developed to address these liabilities, demonstrating improved intestinal stability and hepatic activation. This highlights the iterative process of prodrug design where the L-alanine isopropyl ester moiety can be a valuable component, even if further optimization is required to achieve the desired therapeutic profile.
By improving a drug's pharmacokinetic properties, the L-alanine isopropyl ester moiety can lead to a more consistent and effective therapeutic outcome. researchgate.net
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of L-Alanine isopropyl ester hydrochloride, a key intermediate for pharmaceuticals like the hepatitis C drug sofosbuvir (B1194449), is an area ripe for innovation. google.comguidechem.com Traditional methods often rely on reagents like thionyl chloride, which pose significant environmental and handling challenges. google.comchemicalbook.com Future research is increasingly focused on developing "green" and more efficient synthetic strategies.
Key areas of exploration include:
Catalyst Innovation : Research into novel catalysts, such as recyclable metal catalysts like alumina (B75360), can significantly reduce the reliance on harsh reagents. google.com One patented method highlights using alumina to decrease the required amount of thionyl chloride to just 3-4% of its original use, achieving product purity of over 99% and yields up to 92.5%. google.com
Alternative Reagents : The use of milder and safer esterification agents is a promising avenue. For instance, trimethylchlorosilane (TMSCl) in methanol (B129727) has been shown to be an efficient system for the esterification of various amino acids under mild, room-temperature conditions, offering a more convenient and less hazardous alternative to thionyl chloride-based methods. mdpi.comresearchgate.net
Enzymatic Synthesis : Biocatalysis presents a highly sustainable approach. The use of enzymes, such as lipases or alpha-amino acid ester hydrolases, could enable the synthesis of this compound with high enantioselectivity under mild, aqueous conditions. ebi.ac.uknih.govmdpi.com This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. advancedchemtech.comrsc.org
Process Optimization : Moving from batch processing to continuous flow systems can enhance efficiency, reduce waste, and allow for precise control over reaction conditions. advancedchemtech.com A novel patented route involves the ring closure of L-alanine with triphosgene (B27547), followed by ring opening with isopropanol (B130326) under acidic conditions, providing a new synthetic pathway with mild reaction conditions and simple processes. google.com
| Synthetic Method | Key Reagents/Catalysts | Key Advantages | Research Focus |
|---|---|---|---|
| Traditional Fischer Esterification | Isopropanol, Thionyl Chloride (SOCl2) or HCl gas | Well-established procedure | Reducing corrosive and hazardous reagents google.comchemicalbook.com |
| Catalytic Esterification | Isopropanol, reduced SOCl2, Alumina (Al2O3) | High yield (92.5%), high purity (>99%), reduced waste, recyclable catalyst google.com | Exploring other solid acid catalysts |
| Alternative Reagent Method | Isopropanol, Trimethylchlorosilane (TMSCl) | Mild reaction conditions, simple workup, good to excellent yields mdpi.comresearchgate.net | Broadening substrate scope |
| Novel Pathway Synthesis | Triphosgene, Isopropanol, Ionic Liquid, Ion Resin | Avoids large quantities of irritating reagents, mild conditions google.com | Optimizing reaction efficiency and atom economy |
| Biocatalytic Synthesis | Lipases or Hydrolases | High enantioselectivity, environmentally friendly, sustainable ebi.ac.ukmdpi.com | Enzyme evolution for higher efficiency and stability |
Development of Advanced Analytical Techniques for Impurity Profiling and Quality Control
The purity of this compound is critical for its use in pharmaceutical manufacturing, necessitating robust quality control (QC) and impurity profiling. pharmasources.comcompliancequest.com As a chiral compound, the primary concern is controlling the enantiomeric impurity, D-Alanine isopropyl ester hydrochloride. google.com Future research will focus on developing more sensitive, efficient, and versatile analytical methods.
Current and future directions in analytical techniques include:
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for separating enantiomers. americanpharmaceuticalreview.comnih.gov Future work involves the exploration of novel CSPs for better resolution and faster analysis times. jiangnan.edu.cnacs.org Pre-column derivatization, for example using o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC), can be used to form diastereomers that are separable on standard columns. google.com
Capillary Electrophoresis (CE) : CE offers high separation efficiency, rapid analysis, and requires minimal sample and reagent volumes, making it a "green" analytical alternative to HPLC for chiral separations. americanpharmaceuticalreview.comnih.gov
Mass Spectrometry (MS) : The coupling of separation techniques with mass spectrometry (e.g., LC-MS/MS) provides exceptional selectivity and sensitivity, which is crucial for identifying and quantifying trace-level impurities in complex matrices. americanpharmaceuticalreview.comacs.org
Spectroscopic Methods : Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for structural verification and identifying chemical impurities. pharmasources.com
Adherence to Good Manufacturing Practices (GMP) and guidelines from bodies like the FDA and EMA is essential, requiring validated processes to ensure every batch meets stringent quality standards. pyglifesciences.combgosoftware.compaho.org
| Technique | Application in QC | Future Development Focus |
|---|---|---|
| Chiral HPLC | Quantification of enantiomeric purity (separation from D-isomer) google.comamericanpharmaceuticalreview.com | Development of new chiral stationary phases for improved resolution jiangnan.edu.cnmdpi.com |
| Gas Chromatography (GC) | Analysis of residual solvents and volatile impurities pharmasources.comnih.gov | Miniaturization and faster analysis times |
| Capillary Electrophoresis (CE) | High-efficiency chiral separations with low sample consumption americanpharmaceuticalreview.comnih.gov | Integration with microfluidic systems |
| LC-MS/MS | Trace-level impurity identification and quantification americanpharmaceuticalreview.comacs.org | High-resolution mass spectrometry for unknown impurity profiling |
| NMR Spectroscopy | Structural confirmation and identification of structural isomers pharmasources.com | Quantitative NMR (qNMR) for purity assessment without reference standards |
Design and Synthesis of New Bioactive Molecules Utilizing this compound as a Core Structure
This compound serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules. chemimpex.comchemimpex.com Its utility extends beyond being a simple intermediate; it is a foundational component for creating novel therapeutics.
Future research in this area includes:
Peptide Synthesis : As a protected amino acid derivative, it is a crucial component in both solid-phase and solution-phase peptide synthesis. ontosight.aimasterorganicchemistry.comsigmaaldrich.com This allows for the creation of peptide-based therapies, which are of interest for treating cancer, infectious diseases, and metabolic disorders. ontosight.ai
Prodrug Development : The ester group can act as a prodrug moiety to enhance the bioavailability of a parent drug. chemimpex.com Research can focus on designing novel prodrugs where the L-alanine isopropyl ester is linked to an active pharmaceutical ingredient (API) to improve its pharmacokinetic properties.
Synthesis of Chiral Ligands and Catalysts : Its inherent chirality can be exploited to synthesize new ligands for asymmetric catalysis, a field critical for producing enantiomerically pure pharmaceuticals.
Derivatization for Novel Scaffolds : The amino and ester functionalities provide reactive handles for extensive chemical modification. This allows for its incorporation into diverse molecular scaffolds to generate libraries of new compounds for drug discovery screening. It has been used to produce a variety of drugs, including antipsychotics and muscle relaxants. guidechem.com
| Application Area | Role of this compound | Example of Potential End Product |
|---|---|---|
| Pharmaceutical Intermediate | Key building block chemicalbook.comchemimpex.com | Sofosbuvir (Hepatitis C antiviral) google.comguidechem.com |
| Peptide Synthesis | Protected L-alanine source ontosight.aimasterorganicchemistry.com | Therapeutic peptides for metabolic or oncological diseases ontosight.ai |
| Prodrug Design | Bioavailability-enhancing promoiety chemimpex.com | Ester prodrugs of existing APIs with poor solubility |
| Asymmetric Synthesis | Chiral starting material | Chiral ligands for metal-catalyzed reactions |
In-depth Mechanistic Studies of its Biological Interactions and Pharmacological Effects
While primarily used as a synthetic intermediate, understanding the biological fate and potential interactions of this compound is crucial, especially for any potential direct therapeutic applications or for understanding the metabolism of drugs derived from it.
Future mechanistic studies should investigate:
Metabolic Pathways : The primary metabolic pathway is likely hydrolysis by esterase enzymes in the plasma and tissues, releasing L-alanine, isopropanol, and hydrochloric acid. ebi.ac.uk In-depth studies are needed to identify the specific esterases involved and the kinetics of this hydrolysis.
Enzyme Interactions : As a substrate analog for peptidases or other enzymes that recognize L-alanine, it could act as a competitive inhibitor. ontosight.ai Research could explore its potential to modulate the activity of such enzymes.
Cellular Transport : Investigating how the compound is transported across cell membranes is important for understanding its biodistribution and potential as a drug delivery vehicle. Amino acid transporters could play a role in its uptake.
Pharmacodynamics of Derivatives : For new molecules synthesized using this compound, mechanistic studies will be essential to elucidate their mode of action, target binding, and downstream signaling effects. For example, studies on α-amino acid ester prodrugs of camptothecin (B557342) have shown how their conversion to the active drug is influenced by pH, a mechanism that could be exploited for tumor targeting. nih.gov
Translational Research into Clinical Applications and Drug Development Pipelines
Translating the basic chemical and biological research on this compound into clinical applications is the ultimate goal. Its established role as a key intermediate in the synthesis of sofosbuvir already underscores its importance. google.comguidechem.com
Future translational efforts should focus on:
Streamlining Pharmaceutical Production : Improvements in the synthesis and purification of this compound (as discussed in 7.1 and 7.2) can directly impact the cost, efficiency, and environmental footprint of producing essential medicines. This makes drugs like sofosbuvir more accessible.
Developing New Peptide Therapeutics : Given its role in peptide synthesis, research can be translated into the development of new peptide drugs that enter clinical trials for a range of conditions. ontosight.ai
Expanding Prodrug Strategies : The principles learned from its potential use as a prodrug can be applied to develop new drug candidates with improved oral bioavailability and targeted delivery. The pH-dependent release of active drugs from amino acid ester prodrugs could be used for targeted delivery to acidic microenvironments like tumors or lysosomes. nih.gov
Clinical Investigation of New Derivatives : As novel bioactive molecules are synthesized using this compound as a scaffold, the most promising candidates can be advanced through preclinical and clinical development pipelines. Potential therapeutic areas could include metabolic disorders and muscle recovery applications. chemimpex.com
Q & A
Q. What are the critical safety protocols for handling this compound in large-scale reactions?
- Methodological Answer : Use explosion-proof equipment due to flammability risks (flash point ~40 °C). Neutralize waste with 10% sodium bicarbonate before disposal. Emergency procedures include immediate rinsing with water for eye/skin contact and ventilation to prevent HCl vapor accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
